
(1-Cyano-2-ethoxy-2-oxoethyl) benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Cyano-2-ethoxy-2-oxoethyl) benzoate, also known as CEOB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of (1-Cyano-2-ethoxy-2-oxoethyl) benzoate is not well understood. However, it is believed to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. (1-Cyano-2-ethoxy-2-oxoethyl) benzoate has also been shown to inhibit the growth of fungi and bacteria by disrupting their cell wall and membrane.
Biochemical and Physiological Effects:
(1-Cyano-2-ethoxy-2-oxoethyl) benzoate has been shown to have a low toxicity profile and does not exhibit any significant side effects. It has been found to be well-tolerated in animal studies. (1-Cyano-2-ethoxy-2-oxoethyl) benzoate has also been shown to have a high affinity for metal ions, which makes it a potential candidate for metal ion detection in biological systems.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using (1-Cyano-2-ethoxy-2-oxoethyl) benzoate in lab experiments is its low toxicity profile. It is also easy to synthesize and has a high yield. However, (1-Cyano-2-ethoxy-2-oxoethyl) benzoate is not readily soluble in water, which makes it difficult to use in aqueous solutions. Additionally, (1-Cyano-2-ethoxy-2-oxoethyl) benzoate has a short half-life, which limits its use in long-term experiments.
Orientations Futures
For the use of (1-Cyano-2-ethoxy-2-oxoethyl) benzoate in scientific research include the development of new anticancer drugs, the use of (1-Cyano-2-ethoxy-2-oxoethyl) benzoate as a fluorescent probe, and the synthesis of new polymers.
Méthodes De Synthèse
The synthesis of (1-Cyano-2-ethoxy-2-oxoethyl) benzoate involves the reaction of ethyl cyanoacetate with benzoyl chloride in the presence of triethylamine. The reaction takes place at room temperature and produces (1-Cyano-2-ethoxy-2-oxoethyl) benzoate as a white crystalline solid. The yield of (1-Cyano-2-ethoxy-2-oxoethyl) benzoate can be improved by using different solvents and reaction conditions.
Applications De Recherche Scientifique
(1-Cyano-2-ethoxy-2-oxoethyl) benzoateA has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit anticancer, antifungal, and antibacterial properties. (1-Cyano-2-ethoxy-2-oxoethyl) benzoate has also been used as a fluorescent probe for detecting metal ions in biological systems. Additionally, (1-Cyano-2-ethoxy-2-oxoethyl) benzoate has been used as a cross-linking agent for the synthesis of polymers.
Propriétés
Numéro CAS |
19788-59-1 |
|---|---|
Formule moléculaire |
C12H11NO4 |
Poids moléculaire |
233.22 g/mol |
Nom IUPAC |
(1-cyano-2-ethoxy-2-oxoethyl) benzoate |
InChI |
InChI=1S/C12H11NO4/c1-2-16-12(15)10(8-13)17-11(14)9-6-4-3-5-7-9/h3-7,10H,2H2,1H3 |
Clé InChI |
PMUPRIZMXFGFCO-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(C#N)OC(=O)C1=CC=CC=C1 |
SMILES canonique |
CCOC(=O)C(C#N)OC(=O)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




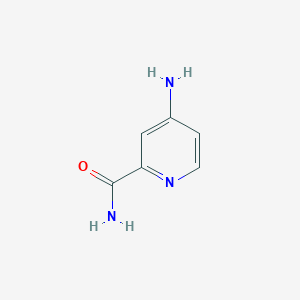

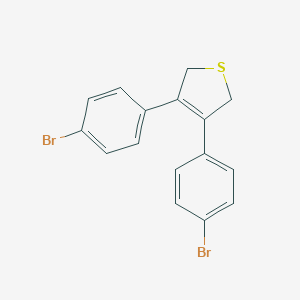

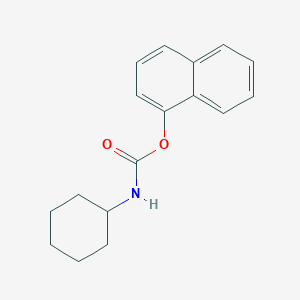

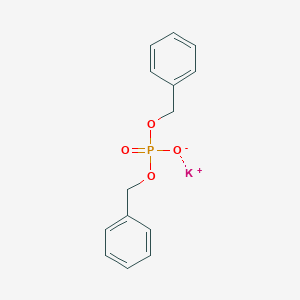
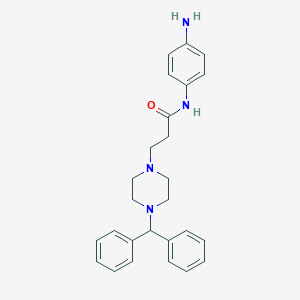
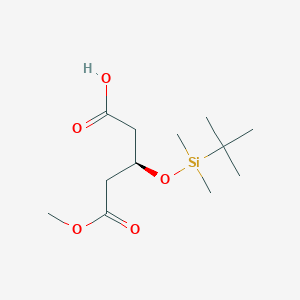
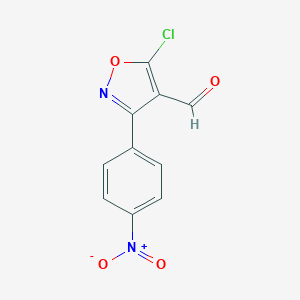
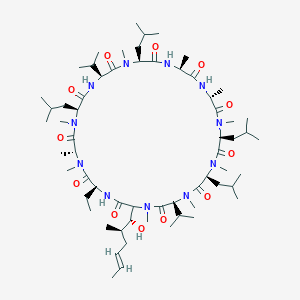
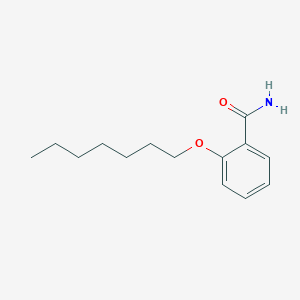
![(8S,9S,11S,13S,14S,16R,17R)-16-iodo-11-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B35467.png)